Ethyl(5-bromopentanoyl)glycinate
Description
Ethyl(5-bromopentanoyl)glycinate is a glycine-derived ester featuring a 5-bromopentanoyl side chain. For instance, ethyl glycinate commonly participates in condensation reactions with carbonyl-containing compounds (e.g., aldehydes or ketones) to form heterocycles or Schiff bases . The bromine atom in the pentanoyl chain likely enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, a property shared with other halogenated glycinate derivatives .
Properties
Molecular Formula |
C9H16BrNO3 |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
ethyl 2-(5-bromopentanoylamino)acetate |
InChI |
InChI=1S/C9H16BrNO3/c1-2-14-9(13)7-11-8(12)5-3-4-6-10/h2-7H2,1H3,(H,11,12) |
InChI Key |
KUDKXRRLFAYIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(5-bromopentanoyl)glycinate typically involves the reaction of glycine ethyl ester hydrochloride with 5-bromopentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl(5-bromopentanoyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted glycinates.
Oxidation: Formation of 5-bromopentanoic acid derivatives.
Reduction: Formation of 5-bromopentanol derivatives.
Scientific Research Applications
Ethyl(5-bromopentanoyl)glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in peptide synthesis.
Medicine: Explored for its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(5-bromopentanoyl)glycinate involves its interaction with biological molecules through its functional groups. The bromine atom can participate in halogen bonding, while the ester and glycine moieties can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl N-(4-chlorophenyl)glycinate
- Structural Differences: The chlorophenyl group replaces the bromopentanoyl chain, introducing aromaticity and reduced steric bulk compared to the aliphatic brominated side chain .
- Reactivity: The chlorine atom in the phenyl group is less reactive in nucleophilic substitutions compared to bromine in the pentanoyl chain, which may limit its utility in alkylation reactions. However, the aromatic ring enables π-π interactions, useful in supramolecular chemistry .
Perfluorinated Glycinate Derivatives (e.g., Ethyl N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycinate)
- Functional Groups: These derivatives feature fluorinated sulfonyl groups, imparting extreme hydrophobicity and chemical inertness, unlike the bromopentanoyl group, which is more polar and reactive .
- Applications: Perfluorinated derivatives are used in surfactants and coatings, whereas Ethyl(5-bromopentanoyl)glycinate’s bromine may make it suitable for cross-coupling reactions in medicinal chemistry .
Ethyl N-[2-Boc-amino) ethyl]glycinate
- Synthetic Utility: This Boc-protected derivative is a key intermediate in peptide nucleic acid (PNA) synthesis, leveraging its amine group for sequential coupling. In contrast, the bromine in this compound could facilitate post-synthetic modifications, such as Suzuki-Miyaura couplings .
- Stability: The Boc group enhances stability during peptide synthesis, whereas the bromopentanoyl chain may require protection to prevent undesired reactivity .
5-Nitro Isatin-Glycinate Hybrids
- Reactivity: Ethyl glycinate reacts with 5-nitro isatin to form Schiff bases, a reaction pathway likely accessible to this compound. The bromine could further enable functionalization of the resulting heterocycles .
- Applications: Such hybrids are explored as corrosion inhibitors; the bromopentanoyl variant might offer enhanced efficacy due to increased hydrophobicity .
Data Table: Key Properties of this compound and Analogs
Research Findings and Limitations
- Synthetic Pathways: Ethyl glycinate derivatives are frequently synthesized via condensation with carbonyl compounds (e.g., Scheme 6 in ). The bromopentanoyl variant could adopt similar mechanisms, with the bromine enabling unique downstream reactions.
- Safety Data Gaps : While Ethyl N-(4-chlorophenyl)glycinate has established safety data , the brominated analog’s toxicity profile remains speculative, highlighting the need for empirical studies.
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